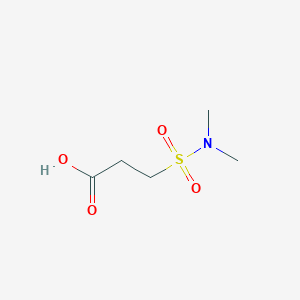

3-(Dimethylsulfamoyl)propanoic acid

Description

Overview of Sulfamoyl Functionality in Contemporary Organic Chemistry

The sulfamoyl group, R₂NS(O)₂-, is a cornerstone in medicinal chemistry and chemical biology. Sulfonamides, compounds containing this functional group, are known for their presence in a wide array of therapeutic agents. wikipedia.org The sulfamoyl chloride functional group is a key reagent in the synthesis of sulfonamides, typically by reacting it with primary or secondary amines. wikipedia.org

The versatility of the sulfamoyl group extends to its role in "click chemistry," a concept introduced by K. Barry Sharpless. Specifically, the sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction has emerged as a powerful tool for creating reliable molecular connections under mild conditions. acs.orgnih.gov This has spurred the development of various SuFEx hubs, which are reagents designed to introduce the SO₂F group into molecules, further expanding the synthetic utility of sulfamoyl compounds. nih.gov

Significance of the Propanoic Acid Framework in Biologically Active Molecules and Synthetic Design

The propanoic acid, or propionic acid, framework is a fundamental building block in both biological systems and synthetic organic chemistry. wikipedia.orgcreative-proteomics.com It is a three-carbon carboxylic acid that plays a crucial role in various metabolic pathways. creative-proteomics.comgenome.jp For instance, propionyl-CoA, a coenzyme A ester of propanoic acid, is a key intermediate in the metabolism of odd-chain fatty acids and certain amino acids. wikipedia.org

In the gut microbiome, propanoic acid is a major short-chain fatty acid (SCFA) produced by the fermentation of dietary fibers. creative-proteomics.com This highlights its importance in maintaining gut health. creative-proteomics.com From a synthetic perspective, the propanoic acid scaffold is incorporated into a diverse range of molecules, including pharmaceuticals. For example, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and evaluated as potent and selective receptor antagonists. nih.gov The versatility of the propanoic acid structure is further demonstrated by the variety of its derivatives, such as 3-mercaptopropionic acid and 3-(dimethylamino)propanoic acid, which find applications in fields ranging from materials science to pharmacology. nih.govwikipedia.org

Contextualization of 3-(Dimethylsulfamoyl)propanoic Acid within Advanced Chemical Research and its Structural Peculiarities

This compound itself is a molecule that combines the key features of both the sulfamoyl and propanoic acid groups. Its structure, with a dimethylsulfamoyl group attached to a propanoic acid backbone, presents interesting possibilities for chemical synthesis and functionalization.

The presence of both an acidic carboxylic acid group and a sulfamoyl group with potential for hydrogen bonding and further derivatization makes it a unique building block. Research into related structures, such as 3-(dimethylazinoyl)propanoic acid, has explored the conformational preferences and intramolecular interactions as a function of pH and solvent, providing insights into how such molecules behave in different chemical environments. nih.gov The study of such compounds contributes to a deeper understanding of molecular design and the interplay of functional groups, which is critical for the development of new materials and therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NO₄S |

| PubChem CID | 28773888 |

| Molecular Weight | 181.21 g/mol |

Table 1: Key chemical and physical properties of this compound. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylsulfamoyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-6(2)11(9,10)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRUNZANVRBDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Dimethylsulfamoyl Propanoic Acid and Analogous Structures

Strategies for the Formation of the Sulfamoyl Moiety within Carboxylic Acid Frameworks

Classical Approaches for Sulfonamide Synthesis

The most traditional and widely used method for forming a sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. In the context of 3-(dimethylsulfamoyl)propanoic acid, this would typically involve the reaction of a suitable precursor containing a primary amino group, such as β-alanine, with dimethylsulfamoyl chloride. The base, often a tertiary amine like triethylamine (B128534) or an inorganic base like sodium carbonate, serves to neutralize the hydrochloric acid byproduct of the reaction. arizona.edugoogle.com

The synthesis of the key reagent, dimethylsulfamoyl chloride, is itself a well-established process, commonly prepared by the reaction of dimethylamine (B145610) with chlorosulfonic acid or sulfuryl chloride. nih.govgoogle.com

Alternatively, if starting with a primary sulfonamide, N,N-dimethylation can be achieved. Methods for the selective N-methylation of primary sulfonamides often utilize reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA). nih.gov Another approach involves a two-step process where the primary sulfonamide is first protected, for example with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and then deprotection. beilstein-journals.org

Introduction of Dimethylsulfamoyl Groups via Direct or Indirect Sulfonylation

Direct sulfonylation involves the reaction of a substrate already containing the propanoic acid moiety with a dimethylsulfamoylating agent. For instance, a protected form of β-alanine, such as its ester, can be reacted with dimethylsulfamoyl chloride. Subsequent hydrolysis of the ester would then yield the desired carboxylic acid.

Indirect methods might involve the initial synthesis of a primary sulfonamide followed by methylation. For example, a primary amine precursor could be reacted with a sulfonylating agent that can later be converted to the dimethylsulfamoyl group. However, the direct use of dimethylsulfamoyl chloride is generally more efficient. nih.govgoogle.com

Routes for the Construction of the Propanoic Acid Backbone

The three-carbon carboxylic acid chain can be constructed through several well-established organic reactions.

Carbon-Carbon Bond Forming Reactions in Propanoic Acid Synthesis

One of the most powerful strategies for building the propanoic acid backbone is the Michael addition reaction. nih.gov In this approach, a nucleophile is added to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would involve the addition of N,N-dimethylsulfonamide to an acrylic acid derivative, such as acrylic acid itself or one of its esters (e.g., methyl acrylate (B77674) or ethyl acrylate). The reaction is typically catalyzed by a base. If an acrylic ester is used, a final hydrolysis step is required to liberate the carboxylic acid.

Another approach involves the use of β-propiolactone. This strained four-membered ring is susceptible to ring-opening by nucleophiles. The reaction of N,N-dimethylsulfonamide with β-propiolactone would directly yield this compound. This method is attractive due to its atom economy, as all atoms of the reactants are incorporated into the product. njchm.comresearchgate.net

Carboxylic Acid Group Functionalization and Introduction

In many synthetic routes, the carboxylic acid group may be present in a protected form, such as an ester, to prevent unwanted side reactions during the formation of the sulfamoyl moiety. Common protecting groups include methyl or ethyl esters, which can be readily hydrolyzed under basic or acidic conditions to afford the final carboxylic acid. mdpi.com

Alternatively, the carboxylic acid functionality can be introduced at a later stage of the synthesis. For example, a precursor molecule containing a terminal alkyne could be converted to a carboxylic acid via oxidation. Another method is the hydrolysis of a nitrile group, which can be introduced via nucleophilic substitution with a cyanide salt. njchm.com

Convergent and Linear Synthetic Schemes

The synthesis of this compound can be designed using either a linear or a convergent approach, each with its own advantages and disadvantages.

| Convergent | Nucleophilic Substitution | N,N-Dimethylsulfonamide, 3-Halopropanoic acid/ester | Utilizes readily available starting materials. | May require harsher conditions, potential for side reactions. |

Table of Compound Names

| Compound Name | |

|---|---|

| This compound | |

| β-Alanine | google.comnjchm.com |

| Dimethylsulfamoyl chloride | nih.govgoogle.comnih.gov |

| N,N-Dimethylsulfonamide | |

| Triethylamine | |

| Sodium carbonate | arizona.edu |

| N,N-Dimethylformamide dimethylacetal (DMF-DMA) | nih.gov |

| o-Nitrobenzenesulfonyl (o-NBS) chloride | beilstein-journals.org |

| Methyl acrylate | |

| Ethyl acrylate | |

| β-Propiolactone | njchm.comresearchgate.net |

| 3-Bromopropanoic acid | |

| Acrylic acid | nih.gov |

| Sulfuryl chloride | nih.gov |

| Chlorosulfonic acid | nih.gov |

Regioselective and Stereoselective Synthesis Considerations in Related Systems

Regioselectivity:

In the synthesis of compounds like this compound, regioselectivity is a critical consideration, particularly when using unsymmetrical reagents or substrates. nih.govnih.govresearchgate.net For instance, in the reaction involving dimethylsulfamide, which has two potential nucleophilic nitrogen atoms (although in this case they are equivalent), the reaction with an electrophile must proceed at the desired nitrogen atom.

In the context of related sulfonamide syntheses, regioselectivity often arises when a molecule contains multiple potential reaction sites. For example, in the hydroformylation of allylic sulfonamides, the choice of ligand can direct the addition of the formyl group to either the internal or terminal position of the double bond. nih.gov Similarly, in Heck-type reactions of unactivated alkenes with N-fluoro-sulfonamides, the regioselectivity of the C-C bond formation can be controlled by the choice of additives. nih.gov

For the synthesis of this compound via Michael addition, the primary regiochemical challenge is to ensure the addition of the sulfamide (B24259) to the β-carbon of the acrylic acid derivative, which is the expected outcome based on the principles of conjugate addition.

Stereoselectivity:

Stereoselectivity becomes a key factor when the synthesis can result in the formation of one or more stereocenters. khanacademy.orgrsc.org While this compound itself is achiral, the introduction of substituents on the propanoic acid backbone would create a chiral center, necessitating stereoselective synthetic methods to obtain a single enantiomer or diastereomer.

In the synthesis of related β-substituted propanoic acids, various stereoselective strategies have been developed. These often involve the use of chiral auxiliaries, catalysts, or starting materials. ox.ac.uknih.govnih.gov For example, the enantioselective Michael addition of nucleophiles to α,β-unsaturated esters can be achieved using chiral catalysts, leading to the formation of β-amino acids with high enantiomeric excess. rsc.org

Should a chiral analog of this compound be desired, for example, with a substituent at the α or β position, a stereoselective approach would be necessary. This could involve:

Asymmetric Michael Addition: Using a chiral catalyst to control the facial selectivity of the addition of dimethylsulfamide to a substituted acrylate.

Resolution of a Racemic Mixture: Synthesizing the racemic mixture and then separating the enantiomers using a chiral resolving agent. google.com

Use of a Chiral Building Block: Starting with an enantiomerically pure 3-substituted propanoic acid derivative.

| Stereochemical Consideration | Applicable Method | Example from Related Systems |

| Control of a new stereocenter at the β-position | Asymmetric Michael Addition | Cinchona alkaloid-derived catalysts for the addition of β-keto esters to acrylic esters. rsc.org |

| Separation of enantiomers | Chiral Resolution | Use of (+)-dehydroabietylamine to resolve (±)-3-benzoylthio-2-methyl-propanoic acid. google.com |

| Introduction of a stereocenter at the α-position | Chiral Enolate Chemistry | Use of chiral propionate (B1217596) enolate equivalents for the stereoselective synthesis of α-methyl-β-hydroxy acids. ox.ac.uk |

Evaluation of Synthetic Efficiency and Process Optimization

The efficiency of any synthetic route to this compound must be evaluated based on several key metrics, including chemical yield, purity of the final product, cost of reagents, and environmental impact. Process optimization aims to maximize these metrics. nih.govnumberanalytics.comnumberanalytics.com

Key Parameters for Optimization:

Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts. An optimal temperature must be found that allows for a reasonable reaction time while minimizing decomposition or side reactions. rochester.edu

Solvent: The choice of solvent can affect the solubility of reactants, the reaction rate, and even the regioselectivity. acs.org

Catalyst/Base: The nature and amount of the catalyst or base can be crucial for achieving high yields. For instance, in the Michael addition, a base that is strong enough to deprotonate the sulfamide without promoting side reactions is required.

Stoichiometry of Reactants: The molar ratio of the reactants can impact the conversion of the limiting reagent and the formation of byproducts from excess reagents.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to maximize product formation and avoid degradation.

Strategies for Improving Synthetic Efficiency:

Systematic Screening: A systematic approach to screen different reaction conditions (e.g., various solvents, bases, and temperatures) can identify the optimal parameters. nih.gov

Purification Methods: Efficient purification techniques are essential for obtaining the final product with high purity. This may involve crystallization, chromatography, or distillation. rochester.edu

| Parameter to Optimize | Potential Adjustments | Expected Outcome |

| Temperature | Increase or decrease reaction temperature | Affects reaction rate and selectivity. rochester.edu |

| Solvent | Test a range of polar and non-polar solvents | Improves solubility and can influence reaction pathway. acs.org |

| Catalyst/Base | Vary catalyst/base type and loading | Increases reaction rate and can control selectivity. |

| Reactant Ratio | Adjust the molar ratio of dimethylsulfamide to the propanoic acid derivative | Maximizes conversion of the limiting reagent. |

| Work-up Procedure | Optimize extraction and purification steps | Improves isolated yield and purity. rochester.edu |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 3-(Dimethylsulfamoyl)propanoic acid. By probing the interactions of the molecule with electromagnetic radiation, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information.

NMR spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to each unique chemical environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals, corresponding to the four different types of protons. The integration of these signals would yield a ratio of 6:2:2:1. docbrown.info

-N(CH₃)₂: The six protons of the two equivalent methyl groups attached to the nitrogen atom would appear as a sharp singlet, typically in the range of 2.6-2.8 ppm.

-SO₂-CH₂-: The two protons on the methylene (B1212753) group adjacent to the sulfamoyl group are expected to resonate as a triplet around 3.2-3.4 ppm.

-CH₂-COOH: The two protons on the methylene group adjacent to the carboxyl group would also appear as a triplet, shifted slightly upfield compared to the other methylene group, likely in the 2.7-2.9 ppm range.

-COOH: The acidic proton of the carboxylic acid group would produce a broad singlet at a significantly downfield chemical shift, typically between 10-12 ppm, although its position and appearance can be highly dependent on the solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon environment in the molecule.

-N(CH₃)₂: The carbon atoms of the N-dimethyl group would produce a signal in the range of 35-45 ppm.

-SO₂-CH₂-: The methylene carbon adjacent to the sulfamoyl group would appear in the 45-55 ppm region.

-CH₂-COOH: The methylene carbon alpha to the carboxyl group is expected to be found in the 30-40 ppm range.

-COOH: The carbonyl carbon of the carboxylic acid is the most deshielded, with its signal appearing significantly downfield, typically between 170-180 ppm.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| -COOH | ¹H | 10.0 - 12.0 | Broad Singlet | 1H |

| -SO₂-CH₂- | ¹H | 3.2 - 3.4 | Triplet | 2H |

| -CH₂-COOH | ¹H | 2.7 - 2.9 | Triplet | 2H |

| -N(CH₃)₂ | ¹H | 2.6 - 2.8 | Singlet | 6H |

| -COOH | ¹³C | 170 - 180 | - | - |

| -SO₂-CH₂- | ¹³C | 45 - 55 | - | - |

| -N(CH₃)₂ | ¹³C | 35 - 45 | - | - |

| -CH₂-COOH | ¹³C | 30 - 40 | - | - |

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is characterized by the distinct vibrations of its carboxylic acid and dimethylsulfamoyl moieties.

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

C-H Stretch: Absorptions corresponding to the C-H stretching of the methylene and methyl groups would appear in the 2850-3000 cm⁻¹ range.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is expected between 1700-1725 cm⁻¹.

S=O Stretch: The sulfamoyl group will give rise to two strong stretching vibrations for the S=O bonds. The asymmetric stretch typically appears in the 1315-1370 cm⁻¹ range, while the symmetric stretch is found between 1119-1181 cm⁻¹. researchgate.netznaturforsch.com

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group will produce a medium intensity band in the 1210-1320 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Broad |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong |

| Sulfamoyl (S=O) | Asymmetric Stretching | 1315 - 1370 | Strong |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |

| Sulfamoyl (S=O) | Symmetric Stretching | 1119 - 1181 | Strong |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. The molecular formula of this compound is C₅H₁₁NO₄S, corresponding to a monoisotopic mass of approximately 181.04 Da.

Under mass spectrometric conditions, the molecular ion ([M]⁺) would be observed. Subsequent fragmentation can occur at several points in the molecule. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N and S-C bonds. nih.govnih.govresearchgate.net

Key expected fragments include:

[M - OH]⁺ (m/z 164): Loss of the hydroxyl radical from the carboxylic acid.

[M - COOH]⁺ (m/z 136): Loss of the carboxyl group as a radical.

[SO₂N(CH₃)₂]⁺ (m/z 108): A fragment corresponding to the dimethylsulfamoyl moiety.

[M - SO₂N(CH₃)₂]⁺ (m/z 73): Loss of the dimethylsulfamoyl radical.

[M - SO₂]⁺ (m/z 117): A characteristic loss of sulfur dioxide, which can occur via rearrangement. nih.gov

| m/z (Da) | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 181 | [C₅H₁₁NO₄S]⁺ (Molecular Ion) | - |

| 164 | [M - OH]⁺ | •OH |

| 136 | [M - COOH]⁺ | •COOH |

| 117 | [M - SO₂]⁺ | SO₂ |

| 108 | [SO₂N(CH₃)₂]⁺ | •CH₂CH₂COOH |

| 73 | [CH₂CH₂COOH]⁺ | •SO₂N(CH₃)₂ |

Derivatives, Analogues, and Structural Modifications of 3 Dimethylsulfamoyl Propanoic Acid

Synthesis of Novel Derivatives through Targeted Functionalization

The synthesis of novel derivatives of 3-(dimethylsulfamoyl)propanoic acid often involves targeted functionalization of its core structure. This can include modifications at the carboxylic acid group, the sulfamoyl nitrogen, or the propylene (B89431) chain. For instance, the carboxylic acid can be converted to esters or amides. An example is the synthesis of this compound 2-phenylethyl ester. guidechem.com Another approach involves the reaction of the carboxylic acid with other molecules to form more complex structures, such as 3-[1-[4-(dimethylsulfamoyl)phenyl]-3-(2-phenylethyl)-5-indolyl]propanoic acid ethyl ester. guidechem.com

Functionalization can also be achieved through reactions involving the methylene (B1212753) groups of the propanoic acid chain. These reactions can introduce new substituents or alter the chain length, potentially leading to compounds with altered reactivity and biological activity. nih.govnih.gov The synthesis of these derivatives often employs standard organic chemistry techniques, tailored to the specific functional groups being introduced.

Exploration of Isomeric Forms and Stereochemical Control

While this compound itself is achiral, the introduction of substituents can create stereocenters, leading to the existence of enantiomers and diastereomers. The control of stereochemistry during the synthesis of these derivatives is crucial, as different stereoisomers can exhibit distinct biological activities and metabolic profiles. For example, in the broader context of propanoic acid derivatives, the stereochemistry at the α-position is often a key determinant of pharmacological activity. orientjchem.org

The study of conformational isomers is also relevant. The flexibility of the propanoic acid chain allows for different spatial arrangements of the sulfamoyl and carboxylic acid groups. Studies on related molecules, such as 3-(dimethylazinoyl)propanoic acid, have shown that the conformational equilibrium can be influenced by factors like pH and solvent, which in turn affects properties like intramolecular hydrogen bonding. nih.gov

Design and Synthesis of Bioisosteric Analogues with Modified Sulfamoyl or Carboxylic Acid Moieties

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. prismbiolab.comnih.gov In the case of this compound, both the sulfamoyl and carboxylic acid groups are potential targets for bioisosteric modification.

The carboxylic acid moiety can be replaced by a variety of acidic functional groups, such as tetrazoles or hydroxamic acids. researchgate.netacs.org These replacements can alter the pKa, lipophilicity, and metabolic stability of the molecule. acs.org The goal is to mimic the essential interactions of the carboxylic acid with its biological target while improving pharmacokinetic properties. prismbiolab.com

Similarly, the dimethylsulfamoyl group can be modified. This could involve replacing the methyl groups with other alkyl or aryl substituents, or even replacing the entire sulfamoyl group with another electron-withdrawing group that can act as a hydrogen bond acceptor. These modifications can influence the electronic properties and steric bulk of this part of the molecule, potentially leading to altered target binding and selectivity.

Investigation of the Impact of Structural Modifications on Chemical Reactivity and Interactions

Structural modifications inherently alter the chemical reactivity and intermolecular interactions of this compound derivatives. A key aspect of this investigation is the establishment of structure-activity relationships (SAR). nih.govnih.gov SAR studies aim to understand how specific structural changes influence a particular biological or chemical outcome.

Derivatives Incorporating Heterocyclic or Aromatic Scaffolds containing the Dimethylsulfamoyl-Propanoic Acid motif

Examples from the literature show the incorporation of the dimethylsulfamoyl-propanoic acid motif into larger, more complex structures. For instance, derivatives have been synthesized that include indole (B1671886) guidechem.com and isoquinoline (B145761) ontosight.ai ring systems. In other cases, the dimethylsulfamoyl moiety is attached to a phenyl ring, which is then further functionalized, as seen in 3-[1-[4-(dimethylsulfamoyl)phenyl]-3-(2-phenylethyl)-5-indolyl]propanoic acid ethyl ester. guidechem.com The synthesis of such derivatives often involves multi-step reaction sequences. nih.gov

The introduction of heterocyclic rings, such as imidazole, furan, or pyridine, can significantly alter the properties of the parent molecule. nih.govnih.govmdpi.com These rings can introduce new hydrogen bonding sites, alter the electronic distribution, and provide a scaffold for further functionalization. The choice of the heterocyclic or aromatic system is often guided by the specific therapeutic target and the desired physicochemical properties of the final compound.

Applications in Contemporary Organic Synthesis and Chemical Research

Utility as a Versatile Synthetic Building Block for Complex Molecules

The dual functionality of 3-(Dimethylsulfamoyl)propanoic acid allows it to serve as a versatile building block in the assembly of more complex molecules. The carboxylic acid group provides a handle for standard transformations such as esterification, amidation, and conversion to acid chlorides, enabling its incorporation into larger structures. The dimethylsulfamoyl group, being generally stable under many reaction conditions, can be carried through synthetic sequences to be present in the final target molecule, where it may influence properties such as solubility, polarity, and biological activity.

Although specific examples of its use in the total synthesis of complex natural products are not readily found in the literature, the principle of using bifunctional building blocks is a cornerstone of modern synthetic strategy. For instance, related propanoic acid derivatives are widely used in the synthesis of bioactive molecules and materials.

Precursor in the Synthesis of Diverse Organic Scaffolds and Heterocyclic Systems

The reactivity of the carboxylic acid and the potential for the sulfamoyl group to influence or participate in cyclization reactions positions this compound as a potential precursor for a variety of organic scaffolds and heterocyclic systems. Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science.

While direct examples of the use of this compound for the synthesis of specific heterocyclic systems are not prominently reported, the general strategies for synthesizing sulfur-containing heterocycles often involve precursors with both sulfur and carbonyl functionalities. organic-chemistry.orgresearchgate.net For example, the intramolecular condensation between the carboxylic acid (or a derivative) and a suitably activated position on the molecule could lead to the formation of cyclic sulfonamides or other related heterocyclic frameworks. The synthesis of various heterocyclic compounds from related propanoic acid derivatives has been documented, suggesting the potential of this compound in similar transformations. google.comgoogle.comnih.gov

Role as an Intermediate in Multi-Step Synthesis Pathways

In the context of multi-step organic synthesis, intermediates play a crucial role in bridging the gap between simple starting materials and complex target molecules. This compound, with its distinct functional groups, is well-suited to act as such an intermediate. The carboxylic acid can be protected, allowing for transformations elsewhere in the molecule, and then deprotected for subsequent reactions.

While specific, named multi-step syntheses that explicitly feature this compound as a key intermediate are not extensively documented in readily accessible sources, the fundamental principles of synthetic design support its potential in this role. The preparation of sulfamoyl chlorides, which are precursors to sulfonamides, is a known synthetic transformation, and compounds containing a sulfamoyl group are often intermediates in the synthesis of biologically active molecules. google.comgoogle.comacs.org

Application in Directed Synthetic Methodologies

Directed synthesis, where a functional group guides a reaction to a specific site on a molecule, is a powerful tool in organic chemistry. The sulfamoyl group in this compound could potentially act as a directing group in certain synthetic transformations. For example, in reactions involving metal catalysis, the oxygen or nitrogen atoms of the sulfamoyl group could coordinate to a metal center, directing a reaction to a nearby C-H bond. However, specific research demonstrating this application for this compound is not currently available in the public domain.

Exploration in Material Science Applications

The properties of this compound, including its polarity imparted by the sulfamoyl group and the reactive handle of the carboxylic acid, suggest potential applications in material science. The carboxylic acid allows for its incorporation into polymers, for example, through polycondensation reactions to form polyesters or polyamides. The presence of the sulfamoyl group could modify the properties of the resulting polymer, such as its solubility, thermal stability, or adhesion characteristics.

While there is no direct evidence in the searched literature of this compound being used as a monomer or modifier in polymer chemistry, the use of other functionalized propanoic acids in polymer synthesis is well-established. ontosight.ai This suggests a potential avenue for future research into the material science applications of this compound.

Future Perspectives and Emerging Research Areas

Development of Sustainable and Green Chemistry Methodologies for Synthesis

The development of environmentally benign synthetic routes for compounds like 3-(Dimethylsulfamoyl)propanoic acid represents a critical area for future research. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future investigations could focus on the principles of green chemistry to mitigate these issues.

Key areas for exploration include:

Use of Greener Solvents: Research could explore the replacement of conventional organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-derived solvents. The use of ionic liquids, which are organic salts with low melting points, could also be investigated as they can act as both solvent and catalyst.

Catalytic Approaches: The development of novel catalytic systems could enhance the efficiency and selectivity of the synthesis. This might involve exploring biocatalysis, employing enzymes to carry out specific transformations under mild conditions, or utilizing heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste.

Atom Economy: Future synthetic strategies should aim to maximize the incorporation of all materials used in the process into the final product. This involves designing reactions that are highly efficient and minimize the formation of byproducts.

Integration with Advanced Synthesis Techniques: Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly embracing advanced technologies to improve efficiency, safety, and scalability. The application of these techniques to the synthesis of this compound has not been reported but offers significant potential.

Flow Chemistry: Performing the synthesis of this compound in a continuous flow system could offer several advantages over traditional batch processing. thieme-connect.denih.govuc.ptnih.govsci-hub.se These benefits include enhanced heat and mass transfer, improved reaction control, and increased safety when handling hazardous intermediates. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. thieme-connect.de

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. chemrxiv.org By integrating robotics and computational algorithms, researchers can rapidly screen a wide range of catalysts, solvents, and reaction parameters to identify the optimal conditions for the synthesis of this compound. This high-throughput approach can significantly reduce the time and resources required for process development. chemrxiv.org

Further Unexplored Transformations and Mechanistic Insights

The chemical reactivity of this compound remains largely unexplored. Future research could delve into novel chemical transformations of its functional groups—the carboxylic acid and the dimethylsulfamoyl group. Understanding the reactivity of this molecule could unlock new synthetic pathways and applications.

Potential areas of investigation include:

Derivatization of the Carboxylic Acid: Exploring a variety of reactions at the carboxylic acid moiety, such as amidation, esterification, and reduction, could lead to a library of new derivatives with potentially interesting biological or material properties.

Transformations of the Sulfamoyl Group: Investigating the chemistry of the N,N-dimethylsulfamoyl group could reveal novel reactions and functionalities.

Mechanistic Studies: Detailed mechanistic studies of known and new reactions involving this compound are crucial. researchgate.net Techniques such as kinetic analysis, isotopic labeling, and computational chemistry can provide valuable insights into the reaction pathways, intermediates, and transition states, which is essential for reaction optimization and the design of new transformations. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, which can guide experimental work. For this compound, computational approaches could be employed to:

Predict Physicochemical Properties: Quantum chemical calculations can be used to predict various properties such as molecular geometry, electronic structure, and spectroscopic signatures.

Model Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict product distributions. researchgate.net This can help in understanding the underlying mechanisms of reactions and in designing more efficient synthetic routes.

Virtual Screening: If potential biological targets are identified, computational docking studies could be used to predict the binding affinity of this compound and its derivatives to these targets, thus guiding the design of new bioactive compounds.

Potential for Novel Applications in Chemical Biology or Supramolecular Chemistry

The unique combination of a carboxylic acid and a dimethylsulfamoyl group in this compound suggests potential for its use in the fields of chemical biology and supramolecular chemistry, although no specific applications have been reported.

Chemical Biology: Aryl propionic acid derivatives are known to possess a wide range of biological activities. orientjchem.org The structural features of this compound could be explored for potential interactions with biological systems. It could serve as a scaffold for the development of new probes or inhibitors for specific biological targets.

Supramolecular Chemistry: Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. mdpi.combeilstein-journals.org The functional groups in this compound could participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This could enable its use as a building block for the construction of self-assembled supramolecular structures with interesting properties and functions. frontiersin.org For example, it could be incorporated into larger molecular architectures to create novel materials or sensors. mdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for confirming the structure and purity of 3-(Dimethylsulfamoyl)propanoic acid in synthetic chemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for structural elucidation. For example, coupling constants derived from H NMR can confirm the spatial arrangement of substituents, while C NMR identifies carbonyl and sulfonamide groups. High-resolution mass spectrometry (HRMS) should complement NMR to verify molecular weight and purity. Computational models (e.g., density functional theory) can predict NMR chemical shifts for validation .

Q. What are the established protocols for synthesizing this compound, and what impurities are commonly observed?

- Methodological Answer : Synthesis typically involves sulfamoylation of propanoic acid precursors using dimethylsulfamoyl chloride under anhydrous conditions. Key steps include acid-catalyzed esterification followed by hydrolysis. Common impurities include unreacted starting materials (e.g., residual dimethylamine) and side products like sulfonic acid derivatives. Reverse-phase HPLC with UV detection (210–260 nm) is recommended for impurity profiling .

Q. How can researchers identify phase I and II metabolites of this compound in preclinical models?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode. Phase I metabolites (e.g., dealkylated or hydroxylated derivatives) and phase II conjugates (glucuronides, sulfates) can be identified via fragmentation patterns. In vivo studies in rodents should compare urinary vs. fecal excretion profiles, while in vitro assays with liver microsomes assess enzymatic stability .

Advanced Research Questions

Q. How can contradictory data on the metabolic pathways of this compound derivatives across species be resolved?

- Methodological Answer : Discrepancies in dehydroxylation or conjugation rates (e.g., sulfation vs. glucuronidation) may arise from interspecies differences in enzyme expression (e.g., sulfotransferases). To address this:

- Conduct cross-species comparative studies using hepatocyte cultures.

- Apply stable isotope tracing to track metabolite flux.

- Validate findings with knockout animal models (e.g., SULT1A1-deficient mice) .

Q. What computational approaches are validated for predicting the pH-dependent conformational behavior of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) can assess intramolecular hydrogen bonding and protonation states. Altona’s equations for coupling constants help correlate experimental NMR data with predicted conformers. Adjust force field parameters (e.g., AMBER) to account for sulfonamide group solvation effects .

Q. How can synthetic yields of this compound be optimized despite conflicting literature reports on reaction conditions?

- Methodological Answer : Systematic Design of Experiments (DoE) is recommended:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.